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Compound of Interest

Compound Name: Rutin sulfate

Cat. No.: B077020 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive meta-analysis of the available preclinical data on Rutin sulfate. Due to a

notable absence of clinical trial data for Rutin sulfate, this comparison focuses on its

preclinical performance, juxtaposed with established alternatives in relevant therapeutic areas.

This guide synthesizes experimental data on its antiviral, anticoagulant, and anti-inflammatory

properties, offering a valuable resource for evaluating its potential in drug discovery and

development.

Executive Summary
Rutin sulfate, a sulfated derivative of the naturally occurring flavonoid rutin, has demonstrated

significant therapeutic potential in preclinical studies. Its sulfation enhances water solubility,

potentially improving its bioavailability and efficacy compared to its parent compound. This

guide delves into the preclinical evidence for Rutin sulfate's activity as an antiviral,

anticoagulant, and anti-inflammatory agent. It provides a comparative analysis against

established drugs such as Acyclovir, Unfractionated Heparin, and the related flavonoid,

Quercetin. While the preclinical antiviral data for Rutin sulfate is specific and quantitative, its

anti-inflammatory and anticoagulant properties are largely inferred from studies on other

sulfated flavonoids, highlighting a critical gap in the current research landscape.

Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical

studies to facilitate a clear comparison between Rutin sulfate and its alternatives.
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Table 1: Antiviral Activity

Compound Virus Assay
Key Metric
(IC₅₀)

Study Type Reference

Sodium Rutin

Sulfate

HIV-1 IIIB

(X4)
In vitro 2.3 ± 0.2 µM Preclinical [1]

HIV-1 Ada-M

(R5)
In vitro 4.5 ± 2.0 µM Preclinical [1]

HIV-1 Ba-L

(R5)
In vitro 8.5 ± 3.8 µM Preclinical [1]

HSV In vitro 88.3 ± 0.1 µM Preclinical [1]

Acyclovir

Herpes

Simplex

Labialis

Clinical Trial

Mean

episode

duration: 4.3-

4.6 days (vs.

4.8-5.2 days

for placebo)

Clinical [2]

Unsulfated

Rutin
HIV-1 In vitro No activity Preclinical [1]

Table 2: Anticoagulant Activity
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Compound Key Metric Model Study Type Reference

Sulfated

Flavonoids

(General)

Prolonged

Activated Partial

Thromboplastin

Time (aPTT) and

Prothrombin

Time (PT)

In vitro Preclinical [3][4]

Direct Factor Xa

inhibition or

activation of ATIII

In vitro Preclinical [2]

Unfractionated

Heparin (UFH)

Relative Risk of

DVT progression

(vs. LMWH):

0.63 (95% CI:

0.39-1.00)

Meta-analysis of

Randomized

Trials

Clinical [5]

Symptomatic

recurrent VTE

(subcutaneous

vs. IV UFH): OR

1.66 (95% CI:

0.89 to 3.10)

Meta-analysis of

Randomized

Trials

Clinical [6]

Rutin
Prolonged aPTT

and PT
In vitro Preclinical [7]

Table 3: Anti-inflammatory Activity
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Compound Effect Model Study Type Reference

Rutin

↓ TNF-α, IL-1β,

IL-6, COX-2,

iNOS

In vitro (AGE-

stimulated

chondrocytes)

Preclinical [8]

↓ Paw edema

In vivo

(Carrageenan-

induced paw

edema in rats)

Preclinical [9]

↓ TNF-α, IL-1β,

MPO activity

In vivo (TNBS-

induced colitis in

rats)

Preclinical [10]

Quercetin

↓ Morning

stiffness, pain,

and disease

activity

Randomized,

double-blind,

placebo-

controlled trial in

women with RA

Clinical [3][11]

↓ hs-TNFα

Randomized,

double-blind,

placebo-

controlled trial in

women with RA

Clinical [3]

Sulfated

Polysaccharides

↓ NO, PGE₂,

iNOS, COX-2,

pro-inflammatory

cytokines

In vitro (LPS-

stimulated RAW

264.7 cells)

Preclinical [12]

Improved

survival, ↓ cell

death, ROS, and

NO

In vivo (LPS-

treated

zebrafish)

Preclinical [12]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8507296/
https://pubmed.ncbi.nlm.nih.gov/28467992/
https://www.bvmj.bu.edu.eg/issues/27-1/20.pdf
https://www.researchgate.net/publication/11408193_Anticoagulant_effect_and_action_mechanism_of_sulphated_flavonoids_from_Flaveria_bidentis
https://www.rjpbcs.com/pdf/2019_10(4)/[40].pdf
https://www.researchgate.net/publication/11408193_Anticoagulant_effect_and_action_mechanism_of_sulphated_flavonoids_from_Flaveria_bidentis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8155935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8155935/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for key experiments cited in this guide are provided below to enable

reproducibility and further investigation.

In Vitro Anti-HIV Assay
This protocol is based on the methodology used to assess the anti-HIV activity of Sodium

Rutin Sulfate.[7][10][12][13]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against

HIV-1 replication in a cell-based assay.

Materials:

MT-4 cells (or other suitable human T-cell line)

HIV-1 viral stock (e.g., IIIB or Ba-L strains)

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

96-well microtiter plates

Test compound (e.g., Sodium Rutin Sulfate)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability

assessment

Spectrophotometer

Procedure:

Cell Preparation: Culture MT-4 cells in complete medium to a logarithmic growth phase.

Compound Dilution: Prepare serial dilutions of the test compound in the culture medium.

Infection:

Seed MT-4 cells into a 96-well plate.

Add the diluted test compound to the wells.
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Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.

Include control wells: virus-infected cells without the compound (virus control) and

uninfected cells without the compound (mock-infected control).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

Assessment of Viral Cytopathic Effect: After incubation, assess cell viability using the MTT

assay. This colorimetric assay measures the metabolic activity of viable cells.

Data Analysis:

Calculate the percentage of cell protection from viral cytopathic effect for each compound

concentration compared to the virus and mock-infected controls.

Determine the IC₅₀ value, which is the concentration of the compound that protects 50% of

the cells from virus-induced death.

Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is a standard method for assessing the intrinsic and common pathways of the

coagulation cascade.[14][15][16][17][18]

Objective: To measure the time it takes for a plasma sample to clot after the addition of a

substance that activates the contact pathway.

Materials:

Platelet-poor plasma (PPP) from citrated whole blood

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

Calcium chloride (CaCl₂) solution (0.025 M)

Coagulometer or a water bath at 37°C and a stopwatch

Procedure:
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Sample and Reagent Preparation: Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to

37°C.

Incubation:

Pipette a specific volume of PPP into a test tube or cuvette.

Add an equal volume of the aPTT reagent.

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the

activation of contact factors.

Clot Initiation and Timing:

Add a specific volume of the pre-warmed CaCl₂ solution to the mixture and simultaneously

start the timer.

The timer is stopped when a fibrin clot is detected by the coagulometer or visually.

Data Analysis: The time taken for clot formation is the aPTT, measured in seconds. A

prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common

pathways or the presence of an inhibitor.

Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of

compounds.[4][19][20][21][22]

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by

carrageenan in the paw of a rat.

Materials:

Wistar or Sprague-Dawley rats

Carrageenan solution (1% in sterile saline)

Test compound (e.g., Rutin sulfate)
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Positive control (e.g., Indomethacin or Diclofenac)

Vehicle control (the solvent used to dissolve the test compound)

Plethysmometer (for measuring paw volume)

Procedure:

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions. Divide

the animals into groups: vehicle control, positive control, and test compound groups (at

various doses).

Compound Administration: Administer the test compound, positive control, or vehicle to the

respective groups, typically orally or intraperitoneally, at a specified time before carrageenan

injection (e.g., 30-60 minutes).

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the

sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer

at baseline (before carrageenan injection) and at regular intervals after carrageenan injection

(e.g., 1, 2, 3, and 4 hours).

Data Analysis:

Calculate the percentage of edema inhibition for each group at each time point using the

formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw

volume in the control group and Vt is the average increase in paw volume in the treated

group.

A significant reduction in paw edema in the treated groups compared to the control group

indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action
Antiviral Mechanism of Rutin Sulfate
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Preclinical studies indicate that the antiviral activity of Sodium Rutin Sulfate against HIV-1 is

mediated by inhibiting the early stages of the viral life cycle.[1][23][24] The sulfated rutin analog

blocks viral entry and virus-cell fusion, likely through interaction with the HIV-1 envelope

glycoprotein.[1] This mechanism is distinct from many other antiviral drugs that target viral

enzymes like reverse transcriptase or protease.

HIV-1

Host Cell

HIV-1
Envelope Glycoprotein

(gp120)

possesses

CD4 Receptor

Binds to Viral Entry &
Fusion Blocked

Host T-Cell expresses

Rutin Sulfate
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Click to download full resolution via product page

Antiviral mechanism of Rutin Sulfate against HIV-1.

Anti-inflammatory Signaling Pathways
While direct studies on Rutin sulfate are limited, the anti-inflammatory effects of rutin and

other flavonoids are well-documented to involve the modulation of key signaling pathways such

as NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase).[20][25][26]

[27] It is plausible that Rutin sulfate shares these mechanisms.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4),

leading to the recruitment of adaptor proteins like MyD88 and TRAF6. This triggers a cascade

that results in the activation of the IKK complex, which then phosphorylates IκBα, leading to its

degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce
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the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. The MAPK

pathway (including ERK, JNK, and p38) is also activated by inflammatory stimuli and

contributes to the production of inflammatory mediators. Rutin has been shown to inhibit these

pathways at multiple points.
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Proposed anti-inflammatory signaling pathways modulated by Rutin/Rutin Sulfate.

Anticoagulant Mechanism
The anticoagulant activity of sulfated flavonoids is thought to be mediated through their

interaction with components of the coagulation cascade.[2][3][4][5][7][14][19][28][29] The

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b077020?utm_src=pdf-body-img
https://www.benchchem.com/product/b077020?utm_src=pdf-body
https://www.semanticscholar.org/paper/Flavonoids-with-an-oligopolysulfated-moiety%3A-a-new-Correia-da-Silva-Sousa/f22a86b784c069a00ff06343aa4380dc7eb2be4c
https://www.researchgate.net/publication/11408193_Anticoagulant_effect_and_action_mechanism_of_sulphated_flavonoids_from_Flaveria_bidentis
https://www.mdpi.com/1420-3049/23/2/480
https://pubmed.ncbi.nlm.nih.gov/6802163/
https://pubmed.ncbi.nlm.nih.gov/25777266/
https://www.youtube.com/watch?v=JoPQEDt1b0w
https://pubmed.ncbi.nlm.nih.gov/34064664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8614652/
https://m.youtube.com/watch?v=xY3sspj_E0I
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


negatively charged sulfate groups are believed to play a key role in this activity. Some sulfated

flavonoids have been shown to be direct inhibitors of Factor Xa, a critical enzyme in the

common pathway of coagulation. Others may act by potentiating the activity of antithrombin III

(ATIII), a natural inhibitor of several coagulation factors, including thrombin and Factor Xa.
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Proposed anticoagulant mechanisms of sulfated flavonoids.

Conclusion and Future Directions
The available preclinical evidence suggests that Rutin sulfate is a promising compound with

potent antiviral activity, particularly against HIV-1. Its potential as an anticoagulant and anti-

inflammatory agent is also supported by studies on related sulfated flavonoids. However, the

stark absence of clinical trial data for Rutin sulfate is a significant hurdle for its translation into

clinical practice. Furthermore, more specific preclinical studies are needed to quantify its anti-
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inflammatory and anticoagulant effects and to elucidate the precise signaling pathways

involved.

For researchers and drug development professionals, Rutin sulfate represents an intriguing

lead compound, especially in the field of antiviral research. Future research should focus on:

Initiating well-designed clinical trials to evaluate the safety and efficacy of Rutin sulfate in

humans for relevant indications.

Conducting further preclinical studies to generate robust quantitative data on its anti-

inflammatory and anticoagulant properties.

Investigating the specific molecular targets and signaling pathways modulated by Rutin
sulfate to gain a deeper understanding of its mechanisms of action.

By addressing these research gaps, the full therapeutic potential of Rutin sulfate can be more

accurately assessed, paving the way for its potential development as a novel therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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